molecular formula C15H14BrN3O3 B11431372 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11431372
M. Wt: 364.19 g/mol
InChI Key: ICHMCLLPHKOHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a heterocyclic organic compound It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings The presence of a bromophenyl group and multiple methyl groups adds to its structural complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 3-bromobenzaldehyde, with intermediates like 1,3-dimethylbarbituric acid under controlled conditions. The reaction may proceed through a series of steps including cyclization and dehydration to form the desired pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrido[2,3-d]pyrimidine core.

    Cyclization Reactions: Further cyclization can occur under specific conditions, leading to more complex fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione: has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(3-bromophenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione lies in the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs with different substituents.

Properties

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

5-(3-bromophenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C15H14BrN3O3/c1-18-13-12(14(21)19(2)15(18)22)10(7-11(20)17-13)8-4-3-5-9(16)6-8/h3-6,10H,7H2,1-2H3,(H,17,20)

InChI Key

ICHMCLLPHKOHKS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)Br)C(=O)N(C1=O)C

Origin of Product

United States

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